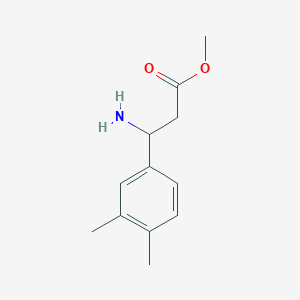

Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate

Description

Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate is an ester derivative featuring a β-amino acid backbone with a 3,4-dimethylphenyl substituent. Its molecular formula is C₁₂H₁₇NO₂, and it is structurally characterized by:

- A methyl ester group at the carboxyl terminus.

- An amino group at the β-position.

- A 3,4-dimethylphenyl aromatic ring, which confers steric and electronic effects distinct from other aryl-substituted analogs.

This compound is cataloged under reference number 10-F741339 and is available in research-grade quantities .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl 3-amino-3-(3,4-dimethylphenyl)propanoate |

InChI |

InChI=1S/C12H17NO2/c1-8-4-5-10(6-9(8)2)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3 |

InChI Key |

GCSRKKXQXJACLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC(=O)OC)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate typically involves the esterification of 3-amino-3-(3,4-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Ester Hydrolysis

Reaction Type : Conversion of ester to carboxylic acid

Reagents : Aqueous acid/base (e.g., HCl or NaOH)

Conditions : Aqueous medium, controlled temperature

Products : 3-amino-3-(3,4-dimethylphenyl)propanoic acid + methanol

Mechanism : The ester group undergoes hydrolysis to yield the corresponding carboxylic acid and alcohol.

Transamination

Reaction Type : Amino group transfer to carbonyl compounds

Reagents : Ketones/aldehydes (e.g., acetone)

Conditions : pH-controlled environment, mild heating

Products : Corresponding amine and α-keto acid

Mechanism : The amino group participates in nucleophilic addition to carbonyl compounds, facilitating transamination reactions.

Oxidation

Reaction Type : Oxidation of the amino group

Reagents : Potassium permanganate (KMnO₄)

Conditions : Acidic medium, elevated temperature (40–130°C)

Products : Oxidized derivatives (e.g., nitro compounds or imines)

Mechanism : The tertiary amino group undergoes oxidation, potentially forming nitro or imine derivatives depending on reaction conditions.

Reduction

Reaction Type : Reduction of carbonyl groups

Reagents : Lithium aluminum hydride (LiAlH₄)

Conditions : Dry ether, low temperature

Products : Alcohol derivatives

Mechanism : The ester or carbonyl group (if present) is reduced to a primary alcohol.

Amidation

Reaction Type : Ester-to-amide conversion

Reagents : Ammonia or amines (e.g., NH₃, R-NH₂)

Conditions : Coupling agents (e.g., DCC), dichloromethane

Products : 3-amino-3-(3,4-dimethylphenyl)propanamide

Mechanism : The ester reacts with amines to form amides, facilitated by coupling reagents.

Substitution Reactions

Reaction Type : Sulfonation/Chlorination of phenyl rings

Reagents : Chlorosulfonic acid, Cl₂ gas, or H₂SO₄

Conditions : Ice-water bath (0–5°C), followed by heating (40–130°C)

Products : Sulfonated/chlorinated derivatives

Mechanism : The dimethylphenyl substituent undergoes electrophilic substitution, introducing sulfonic acid or chlorine groups .

Hydrazinolysis

Reaction Type : Ester-to-hydrazide conversion

Reagents : Hydrazine (NH₂NH₂)

Conditions : Reflux in ethanol

Products : Corresponding hydrazide

Mechanism : The ester reacts with hydrazine to form a hydrazide intermediate, useful for further derivatization .

Trichloroacetimidate Formation

Reaction Type : Ester-to-imidate conversion

Reagents : Trichloroacetonitrile (CCl₃CN), DBU

Conditions : Dichloromethane, 25°C

Products : Trichloroacetimidate derivatives

Mechanism : The ester reacts with trichloroacetonitrile to form imidates, enabling subsequent coupling reactions .

Scientific Research Applications

Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 3,4-dimethylphenyl group distinguishes this compound from analogs with differing substituents. Key comparisons include:

Structural Implications :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethylphenyl group (electron-donating) contrasts with trifluoromethyl (electron-withdrawing) analogs, altering reactivity in electrophilic substitutions .

- Polarity : Methoxy-substituted derivatives exhibit higher solubility in polar solvents compared to methyl-substituted counterparts .

Functional Group Modifications

Ester vs. Acid Derivatives

The methyl ester group in the target compound enhances membrane permeability compared to the free acid form (e.g., 3-Amino-3-(3,4-dimethylphenyl)propanoic acid, CAS 412925-16-7) . This property is critical in prodrug design.

Hydrochloride Salts

Hydrochloride salts of related compounds, such as Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS 1269634-11-8), demonstrate improved crystallinity and stability, albeit with reduced solubility in non-polar solvents .

Yield Comparison :

- Target compound: No explicit yield data, but analogs like Methyl 3-(4,5-dimethoxy-2-nitrophenyl)-3-(trifluoroacetamido)propanoate achieve 80.9% yield under optimized nitration conditions .

Biological Activity

Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate, a compound with notable structural characteristics, has garnered attention in recent research for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound is classified as an amino acid derivative, characterized by the presence of a methyl ester group and a dimethyl-substituted phenyl moiety. Its molecular formula is with a molecular weight of approximately 203.28 g/mol. The compound's structure is integral to its biological activity, influencing its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A series of derivatives based on similar structures were evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate exhibited significant antiproliferative activity against HeLa cells with IC50 values ranging from 0.69 μM to 11 μM, indicating that structural modifications can enhance efficacy .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Structure Modification | IC50 (μM) |

|---|---|---|

| This compound | - | TBD |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Hydroxyl group | 0.69 |

| Doxorubicin | Standard drug | 2.29 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies demonstrated moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, compounds derived from similar scaffolds showed selective activity against Chlamydia species and other pathogens .

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| N. meningitidis | 64 |

| H. influenzae | 32 |

| Chlamydia | Selective activity observed |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Histone Deacetylases (HDAC) : Some derivatives have been identified as potent HDAC inhibitors, which play a crucial role in cancer progression by regulating gene expression involved in cell cycle and apoptosis .

- Antibacterial Mechanisms : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Study on Anticancer Properties

In a study focusing on the synthesis and evaluation of various derivatives of methyl-3-amino-3-(phenyl)propanoates, researchers found that specific modifications led to enhanced cytotoxicity against HeLa cells compared to standard chemotherapeutics like doxorubicin. The study emphasized the importance of substituent positioning on the phenyl ring in determining biological activity .

Study on Antimicrobial Efficacy

Another investigation explored the antimicrobial efficacy of synthesized compounds against Chlamydia. The results indicated that certain structural features significantly influenced selective toxicity towards the pathogen without affecting human cells adversely .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Esterification : React 3-(3,4-dimethylphenyl)propanoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.

Amination : Introduce the amino group via nucleophilic substitution or reductive amination, using reagents like NH₃ or ammonium acetate under controlled pH and temperature (e.g., 60–80°C).

Key intermediates (e.g., methyl 3-(3,4-dimethylphenyl)propanoate) are characterized using ¹H/¹³C NMR (e.g., δ 3.6 ppm for methoxy group, δ 2.2 ppm for methyl substituents on the phenyl ring) and IR spectroscopy (C=O stretch ~1730 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structural identity?

- Methodological Answer :

- X-ray crystallography provides definitive structural confirmation, resolving bond lengths (e.g., C-N: ~1.47 Å) and dihedral angles between the phenyl and propanoate groups. This is critical for verifying stereochemistry and substituent positioning .

- NMR : ¹H NMR distinguishes the methyl ester (singlet at δ 3.6–3.7 ppm) and amino protons (broad peak at δ 1.8–2.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ 170–175 ppm) and quaternary carbons on the aromatic ring .

Advanced Research Questions

Q. How do structural modifications at the 3,4-dimethylphenyl group influence biological activity as a Complex III inhibitor?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., -CF₃) or bulky substituents (e.g., tert-butyl) to assess inhibitory potency. Compare IC₅₀ values using mitochondrial electron transport chain assays (e.g., cytochrome c reductase activity). - Example: Substitution with a 4-trifluoromethyl group (as in ) may enhance lipophilicity and membrane permeability, improving inhibitory activity .

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinity to the Qi site of Complex III, correlating with experimental data .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both enzymatic assays (e.g., NADH oxidation rates) and cell-based assays (e.g., ATP production inhibition in HeLa cells).

- Control Experiments : Test for off-target effects using knockdown models (e.g., CRISPR/Cas9 for Complex III subunits).

- Structural Reanalysis : Re-examine crystallographic data (e.g., ) to confirm binding modes and rule out conformational artifacts .

Q. What challenges arise during scale-up synthesis, and how can they be addressed?

- Methodological Answer :

- Purification Challenges : At scale, column chromatography becomes impractical. Use recrystallization (e.g., ethanol/water mixtures) or distillation under reduced pressure.

- By-product Formation : Optimize reaction stoichiometry (e.g., NH₃:ester molar ratio) and monitor via in-situ FTIR to minimize over-amination or ester hydrolysis .

Q. What protocols ensure stability during long-term storage?

- Methodological Answer :

- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent oxidation and photodegradation.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC-MS analysis to detect decomposition products (e.g., free acid or dimerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.